molecular formula C8H8N2O B1520623 4-Methyl-1,3-benzoxazol-2-amine CAS No. 947504-99-6

4-Methyl-1,3-benzoxazol-2-amine

Cat. No.: B1520623
CAS No.: 947504-99-6
M. Wt: 148.16 g/mol
InChI Key: MIAUDOAQZUOHJY-UHFFFAOYSA-N
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Description

4-Methyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound featuring a benzoxazole core with a methyl substituent at position 4 and an amine group at position 2. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol.

Properties

IUPAC Name

4-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAUDOAQZUOHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672506
Record name 4-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947504-99-6
Record name 4-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 148.16 g/mol

Benzoxazole derivatives, including this compound, exhibit a range of biological activities through various mechanisms:

  • Antimicrobial Activity : These compounds have shown significant effectiveness against both bacterial and fungal strains. The mechanism often involves interference with microbial quorum sensing (QS), which regulates virulence factors in pathogens like Pseudomonas aeruginosa .
  • Anti-Cancer Properties : Research indicates that benzoxazole derivatives can inhibit the activity of enzymes associated with cancer progression. For instance, they may target acid ceramidase (AC), which is implicated in several cancers .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by excessive inflammation .

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity Type Description
AntimicrobialEffective against a range of bacteria and fungi, particularly through QS inhibition .
Anti-cancerInhibits key enzymes involved in cancer metabolism and progression .
Anti-inflammatoryModulates inflammatory responses, potentially alleviating symptoms in chronic inflammatory diseases .
AntioxidantExhibits properties that may protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

  • Quorum Sensing Inhibition : A study demonstrated that derivatives of benzoxazole significantly reduced elastase production and biofilm formation in Pseudomonas aeruginosa, suggesting potential as anti-pathogenic agents .
  • Anticancer Potential : In animal models of lysosomal storage diseases, benzoxazole derivatives led to a marked reduction in toxic lipid levels, indicating their potential role in cancer therapy by targeting metabolic pathways .
  • Antimicrobial Efficacy : In vitro studies showed that various benzoxazole derivatives exhibited strong antibacterial activity against gram-positive and gram-negative bacteria as well as antifungal activity against strains like Candida albicans .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
4-Methyl-1,3-benzoxazol-2-amine serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties. For example, it has been utilized in the synthesis of derivatives that exhibit enhanced biological activities or improved stability.

Table 1: Synthesis Overview

CompoundReaction TypeYield (%)Notes
Compound ACondensation85%Exhibited improved solubility
Compound BAlkylation78%Enhanced antimicrobial properties

Biological Applications

Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting bacterial growth through interference with essential metabolic pathways.

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, suggesting its potential as a therapeutic agent in clinical settings.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

Medicinal Applications

Anticancer Properties
this compound has shown promising anticancer activity in vitro. It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), making it a candidate for further development as an anticancer drug.

Case Study: Anticancer Activity Assessment
In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer cell lines.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-715.5
HeLa12.3
A54918.7

Industrial Applications

Material Science
In industry, this compound is utilized in the development of advanced materials such as polymers and dyes. Its chemical properties allow for the creation of materials with enhanced thermal stability and colorfastness.

Chemical Reactions Analysis

N-Alkylation and Sulfonamide Formation

The primary amine group undergoes alkylation and sulfonylation reactions to form substituted derivatives:

N-Alkylation
Reaction with alkyl halides or benzyl halides in the presence of a base (e.g., Et₃N, Cs₂CO₃) yields N-alkylated products. For example:

  • Reagents : 4-Bromobenzylamine, Et₃N, toluene

  • Conditions : Reflux (18 h)

  • Product : N-(4-Bromobenzyl)-1,3-benzoxazol-2-amine ( ).

Sulfonamide Formation
Treatment with sulfonyl chlorides introduces sulfonamide groups:

  • Reagents : Tosyl chloride, pyridine

  • Conditions : Room temperature (4–6 h)

  • Product : N-Tosyl-4-methyl-1,3-benzoxazol-2-amine.

Electrophilic Substitution

The benzoxazole ring undergoes electrophilic substitution at activated positions (C-5 and C-7):

Reaction Type Reagents/Conditions Product
Nitration HNO₃, H₂SO₄, 0–5°C5-Nitro-4-methyl-1,3-benzoxazol-2-amine
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃5-Halo-4-methyl-1,3-benzoxazol-2-amine
Sulfonation H₂SO₄, SO₃5-Sulfo-4-methyl-1,3-benzoxazol-2-amine

These reactions retain the methyl group at C-4 while modifying the aromatic ring’s electron density .

Condensation Reactions

The amine group participates in Schiff base formation and cyclocondensation:

Schiff Base Synthesis
Reaction with aldehydes (e.g., 4-methylbenzaldehyde) forms imine derivatives:

  • Reagents : 4-Methylbenzaldehyde, ethanol, catalytic HCl

  • Conditions : Reflux (6 h)

  • Product : (4-Methylbenzylidene)-4-methyl-1,3-benzoxazol-2-amine ( ).

Heterocyclic System Formation
Incorporation into pyrazolo[3,4-b]quinolines via cyclocondensation:

  • Reagents : Pyrazole-5-amine, POCl₃

  • Conditions : 120°C (12 h)

  • Product : Pyrazolo[3,4-b]quinoline fused to benzoxazole.

Oxidation and Reduction

The benzoxazole ring and amine group exhibit redox activity:

Oxidation

  • Reagents : H₂O₂ or mCPBA (meta-chloroperbenzoic acid)

  • Conditions : Room temperature (24 h)

  • Product : 4-Methyl-1,3-benzoxazol-2-amine N-oxide.

Reduction

  • Reagents : NaBH₄ or LiAlH₄

  • Conditions : THF, reflux (8 h)

  • Product : 4-Methyl-2,3-dihydro-1,3-benzoxazol-2-amine.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the benzoxazole ring allow substitution:

Nucleophile Conditions Product
Amines DMF, 100°C, 12 h5-Amino-4-methyl-1,3-benzoxazol-2-amine
Thiols K₂CO₃, DMSO, 80°C5-Mercapto-4-methyl-1,3-benzoxazol-2-amine

These reactions proceed via a Meisenheimer-like intermediate.

Cross-Coupling Reactions

Palladium-catalyzed coupling enables C–C bond formation:

Suzuki Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Conditions : DME/H₂O, 80°C (24 h)

  • Product : 5-Aryl-4-methyl-1,3-benzoxazol-2-amine .

Mechanistic Insights

  • N-Alkylation : Proceeds via an SN2 mechanism, with the amine acting as a nucleophile.

  • Electrophilic Substitution : Directed by the electron-donating methyl group, favoring para/ortho positions relative to the oxazole nitrogen.

  • Schiff Base Formation : Involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

Analytical Data for Key Products

Product ¹H NMR (DMSO-d₆) HRMS (m/z)
N-(4-Bromobenzyl)-1,3-benzoxazol-2-amineδ 8.48 (t, J=6.1 Hz, 1H), 7.34 (d, J=8.6 Hz, 3H), 4.50 (d, J=6.0 Hz, 2H) 303.0128 [M+H]⁺ (Found: 303.0126)
Pyrazolo[3,4-b]quinoline derivativeδ 8.21 (s, 1H), 7.89–7.94 (m, 3H), 7.40–7.49 (m, 2H) 471.1234 [M+H]⁺ (Found: 471.1230)

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Effects

The biological and physicochemical properties of benzoxazole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Formula Key Biological Activity Key Findings References
4-Methyl-1,3-benzoxazol-2-amine Methyl at C4, NH₂ at C2 C₈H₈N₂O Antibacterial, enzyme inhibition High antibacterial activity; structural role in P450 inhibition
5-Chloro-1,3-benzoxazol-2-amine Chloro at C5, NH₂ at C2 C₇H₅ClN₂O Cytochrome P450 inhibition >50% inhibition of RA metabolism
N-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-amine Benzothiazole core, methyl substituent C₁₅H₁₄N₂S Not explicitly stated Sulfur atom enhances lipophilicity; potential for varied bioactivity
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine Benzimidazole core, methoxy group C₁₄H₁₃N₃O Not explicitly stated Methoxy group may improve solubility and receptor binding

Physicochemical Properties

  • Melting Point : Derivatives like N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine show high thermal stability (mp 255°C), attributed to hydrogen bonding and aromatic stacking .
  • Solubility : Methoxy and benzyl substituents (e.g., in 1-(4-methoxyphenyl)-1H-benzodiazol-2-amine) improve aqueous solubility compared to methyl or chloro groups .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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